molecular formula C17H17NO3S B12541394 Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- CAS No. 142860-91-1

Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)-

Cat. No.: B12541394
CAS No.: 142860-91-1
M. Wt: 315.4 g/mol
InChI Key: IMHRLIFYKQUXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- is a complex organic compound with a unique structure that includes a butanamide backbone, a methoxyphenyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- typically involves the reaction of 4-methoxyaniline with acetoacetic acid derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with phenylthiol to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and phenylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(4-methoxyphenyl)-: A simpler analog without the phenylthio group.

    N-(4-Methoxyphenyl)pentanamide: A derivative with a pentanamide backbone.

Uniqueness

Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- is unique due to the presence of both the methoxyphenyl and phenylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

142860-91-1

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-oxo-4-phenylsulfanylbutanamide

InChI

InChI=1S/C17H17NO3S/c1-21-15-9-7-13(8-10-15)18-17(20)11-14(19)12-22-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

IMHRLIFYKQUXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.